molecular formula C19H20O3D4 B602637 2-Methoxyestrone-1,4,16,16-d4 CAS No. 949885-90-9

2-Methoxyestrone-1,4,16,16-d4

Cat. No. B602637
CAS RN: 949885-90-9
M. Wt: 304.42
InChI Key:
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Description

2-Methoxyestrone-1,4,16,16-d4 is a chemical compound primarily used in research and development applications . It is a deuterated form of 2-methoxyestrone, an estrogen hormone produced naturally by the body . This compound is labeled with four deuterium atoms, making it useful in isotopic labeling studies . It is commonly used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has shown anti-cancer properties, particularly in breast cancer research .


Synthesis Analysis

The synthesis of 2-Methoxyestrone-1,4,16,16-d4 involves the replacement of hydrogen atoms in the molecule with deuterium atoms . This process makes it distinguishable from other molecules in a sample, which is useful in isotopic labeling studies .


Molecular Structure Analysis

The chemical formula for 2-Methoxyestrone-1,4,16,16-d4 is C19H19D4O3 . It has a molecular weight of 305.40 g/mol .


Chemical Reactions Analysis

The deuterium atoms in 2-Methoxyestrone-1,4,16,16-d4 replace hydrogen atoms in the molecule . This alteration is what makes it useful in isotopic labeling studies .


Physical And Chemical Properties Analysis

2-Methoxyestrone-1,4,16,16-d4 is a white to off-white powder . It is soluble in organic solvents like methanol and ethanol .

Scientific Research Applications

  • 2-Methoxyestrone and related estradiol metabolites have been studied for their role in the susceptibility of low-density lipoprotein to oxidation, suggesting a potential impact on lipid metabolism and cardiovascular health (Seeger, Mueck, & Lippert, 1997).

  • Techniques for measuring levels of 2-Methoxyestrone in human urine have been developed, aiding in the study of its physiological roles and variations in different groups, such as children, men, and pregnant women (Ball, Reu, Schwab, & Knuppen, 1979).

  • Supercritical fluid chromatography with tandem mass spectrometry has been employed to separate and quantify various estrogen metabolites including 2-Methoxyestrone, highlighting its significance in estrogen metabolism studies (Xu, Roman, Veenstra, Van Anda, Ziegler, & Issaq, 2006).

  • The intestinal bacterial metabolism of 2-Methoxyestrone has been investigated, revealing insights into its transformation into biologically active steroid hormones, which has implications for understanding its role in various physiological processes (Axelson & Sjövall, 1983).

  • A study on serum estrone and its metabolites, including 2-Methoxyestrone, in postmenopausal women has been conducted, contributing to our understanding of estrogen's role in conditions like breast cancer (Rangiah, Shah, Vachani, Ciccimaro, & Blair, 2011).

  • 2-Methoxyestrone is recognized for its potential anticarcinogenic properties and minimal estrogen activities, indicating its importance in cancer research and hormone-related studies (2020, Definitions).

  • The metabolite has been noted in the study of urinary estrogen fractions in pregnant women, suggesting its fluctuating levels and potential role in pregnancy-related hormonal changes (Hobkirk & Nilsen, 1962).

  • Clinical trials have explored 2-Methoxyestradiol, a related compound, for its anticancer activity, particularly in hormone-refractory prostate cancer, highlighting the therapeutic potential of these estrogen metabolites (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

  • The metabolism of 2-Methoxyestrone has been specifically studied in men, providing valuable information about its biological activity and potential health implications (Longcope, Flood, Femino, & Williams, 1983).

Mechanism of Action

2-Methoxyestrone-1,4,16,16-d4 is used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has been shown to have anti-cancer properties, particularly in breast cancer research .

Future Directions

2-Methoxyestrone-1,4,16,16-d4 may be used in the development of new drugs and therapies for estrogen-related conditions . Its anti-cancer properties, particularly in breast cancer research, make it a promising compound for future studies .

properties

IUPAC Name

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-NZTFOOEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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